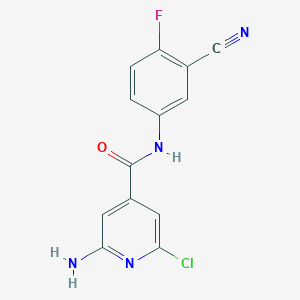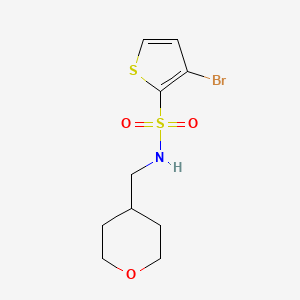
(E)-3-(4-chlorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(4-chlorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile, also known as CP-690,550, is a chemical compound that belongs to the class of Janus kinase inhibitors. It is a small molecule drug that has been developed for the treatment of autoimmune disorders such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
作用机制
Janus kinases (JAKs) are a family of intracellular enzymes that play a key role in the signaling pathways that regulate immune system function. (E)-3-(4-chlorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile works by selectively inhibiting the activity of JAK3, which is primarily expressed in immune cells. By inhibiting JAK3, this compound reduces the activation of T-cells and other immune cells, which leads to a reduction in inflammation and autoimmune responses.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects in preclinical and clinical studies. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the pathogenesis of autoimmune disorders. This compound also reduces the activation and proliferation of T-cells, which play a key role in the immune response. In addition, this compound has been shown to reduce the severity of joint inflammation and damage in animal models of rheumatoid arthritis.
实验室实验的优点和局限性
(E)-3-(4-chlorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified, which makes it an attractive target for drug development. This compound also has a well-defined mechanism of action, which makes it a useful tool for studying the signaling pathways that regulate immune system function. However, this compound has some limitations for lab experiments. It is a highly potent drug that can have off-target effects, which can complicate the interpretation of experimental results. In addition, this compound can have variable pharmacokinetics in different animal models, which can affect the efficacy of the drug in preclinical studies.
未来方向
(E)-3-(4-chlorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile has several potential future directions for research. One area of research is to investigate the efficacy of this compound in combination with other drugs for the treatment of autoimmune disorders. Another area of research is to develop more selective JAK3 inhibitors that have fewer off-target effects. In addition, this compound can be used as a tool to study the role of JAK3 in immune system function and the pathogenesis of autoimmune disorders. Finally, this compound can be used as a starting point for the development of new drugs that target the JAK-STAT signaling pathway for the treatment of autoimmune disorders.
合成方法
The synthesis of (E)-3-(4-chlorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile involves a multi-step process that starts with the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate to form the corresponding chalcone. The chalcone is then reacted with hydroxylamine hydrochloride to form the oxime, which is cyclized with phosphorus oxychloride to form the oxazole ring. The resulting compound is then reacted with a nitrile to form this compound.
科学研究应用
(E)-3-(4-chlorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile has been extensively studied for its potential therapeutic applications in the treatment of autoimmune disorders. It has been shown to be effective in reducing the symptoms of rheumatoid arthritis, psoriasis, and inflammatory bowel disease in preclinical and clinical studies. This compound works by inhibiting the activity of Janus kinases, which are involved in the signaling pathways that lead to inflammation and immune system activation.
属性
IUPAC Name |
(E)-3-(4-chlorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2O/c13-11-3-1-9(2-4-11)7-10(8-14)12-5-6-15-16-12/h1-7H/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQBRWUATKOCQZ-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C2=CC=NO2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(\C#N)/C2=CC=NO2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[(3-Methylpyridine-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B7555124.png)
![2-[Methyl-(3-methylpyridine-2-carbonyl)amino]acetic acid](/img/structure/B7555132.png)
![6-[(4-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid](/img/structure/B7555138.png)
![2-[4-(1,3-Benzothiazol-2-ylmethyl)piperazin-1-yl]propanoic acid](/img/structure/B7555140.png)

![4-chloro-3-[(5-ethylfuran-2-yl)methylamino]-N,N-dimethylbenzamide](/img/structure/B7555152.png)

![N-[(3-chlorophenyl)methyl]-1-(oxan-4-yl)methanamine](/img/structure/B7555169.png)


![N-[(5-methylthiophen-2-yl)methyl]-1-(oxan-4-yl)methanamine](/img/structure/B7555224.png)

![2-[2-(4,5-Dimethylimidazol-1-yl)ethoxy]benzoic acid](/img/structure/B7555233.png)
![2-[4-(3-Methylphenyl)butan-2-ylamino]cyclohexan-1-ol](/img/structure/B7555240.png)